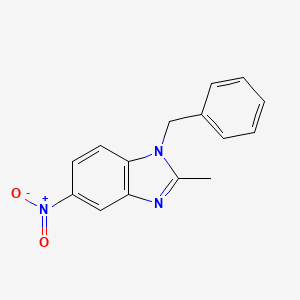

1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

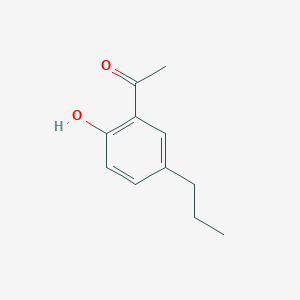

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fused benzene and imidazole ring structure. This particular derivative is substituted with a benzyl group at the first position, a methyl group at the second position, and a nitro group at the fifth position on the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, analgesic, and antileukemic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with nitro substituents, can be achieved through various methods. For instance, the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles has been described, with some derivatives showing significant analgesic activity . Additionally, microwave-assisted, one-pot synthesis methods have been developed for the rapid and efficient production of 5-nitro-2-aryl substituted-1H-benzimidazole libraries, offering advantages such as high yields and short reaction times . These methods highlight the versatility and adaptability of synthetic approaches for benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of 2-methyl-5-nitro-1H-benzimidazole has been characterized, revealing that the molecule, excluding the methyl hydrogen atoms, is approximately planar. The crystal structure is stabilized by hydrogen bonds involving water molecules, forming sheets parallel to a specific plane, and there is evidence of π-π interactions between the benzene and imidazole rings .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation and aralkylation. For example, methylation and benzylation of 5-nitro benzimidazoles result in a mixture of 1,5- and 1,6-isomers, with the former usually being in larger proportion. The influence of the nitro group on these reactions has been noted, affecting the outcome and the stability of the resulting isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. For instance, the introduction of electron-withdrawing groups like nitro can significantly enhance anion transport activity . The presence of a nitro group also affects the solubility and acidity of the compounds, as seen in the synthesis and characterization of various benzimidazole derivatives and their complexes . The relaxant activity of these compounds on isolated rat aortic rings has also been studied, with some 5-nitro derivatives showing potent vasorelaxant effects .

科学的研究の応用

Antitubercular and Antimicrobial Activities

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole and its derivatives have been investigated for their potential in treating tuberculosis and other microbial infections. A study synthesized various benzimidazole derivatives and evaluated their antitubercular and antimicrobial activities. The results showed promising antitubercular activity and good antimicrobial activities, comparable to standard drugs like streptomycin (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Anti-Hypertension Activities

Benzimidazole derivatives, including 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, have been explored as angiotensin II receptor antagonists with potential anti-hypertension activities. One study designed and synthesized novel benzimidazole derivatives and evaluated their in vitro and in vivo efficacy. The findings indicated significant antihypertensive effects, suggesting these compounds as potential anti-hypertension drug candidates (Zhu et al., 2014).

Anticancer Potential

Several studies have investigated the anticancer potential of benzimidazole derivatives. One research synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. Compounds displayed significant cytotoxic activity, with one compound showing an IC50 of 28 nM against the A549 cell line, suggesting their potential as anticancer agents (Romero-Castro et al., 2011).

Structural and Chemical Analysis

Research on the methylation and benzylation of 5 (or 6)-nitro benzimidazoles, including the 1-benzyl-2-methyl-5-nitro variant, has provided insights into their chemical structures and properties. Studies have established the structures of the products obtained from these reactions, contributing to a better understanding of the chemical nature of these compounds (Reddy & Rao, 1969).

Anti-Ulcer Activity

Benzimidazole derivatives have also been synthesized and tested for anti-ulcer activity. One study synthesized a specific benzimidazole derivative and evaluated its effectiveness in treating ulcers, demonstrating its potential in gastrointestinal research and therapy (Madala, 2017).

Safety And Hazards

将来の方向性

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

特性

IUPAC Name |

1-benzyl-2-methyl-5-nitrobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAUUAVZGGUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550198 |

Source

|

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole | |

CAS RN |

14624-88-5 |

Source

|

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)